BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: (S)-(+)-Coniine Hydrobromide
vs. (R)-(-)-Coniine Hydrobromide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: Coniine hydrobromide
CAS No.: 637-49-0
Cat. No.: B190822
- 7

Executive Summary

This technical guide analyzes the stereochemical differentiation between the enantiomers of
coniine (2-propylpiperidine), specifically focusing on their hydrobromide salts. While (S)-(+)-
coniine is the predominant alkaloid in Conium maculatum (poison hemlock), the non-natural
(R)-(-)-enantiomer exhibits significantly higher pharmacological potency and toxicity.[1] This
guide synthesizes physicochemical data, nicotinic acetylcholine receptor (nAChR) binding
kinetics, and toxicological profiles to support researchers in drug development and
neuropharmacology.

Chemical and Physical Profile

Coniine exists as two stereoisomers due to the chiral center at the C2 position of the piperidine
ring. The hydrobromide salt form is preferred in research applications for its enhanced stability
and crystallinity compared to the volatile free base.

Comparative Properties Table
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Property (S)-(+)-Coniine HBr (R)-(-)-Coniine HBr
2S)-2-propylpiperidine 2R)-2-propylpiperidine

UPAC Name :1yd)robrpompi)()j/ep i ﬁydiobrpom?;/ep i

CAS Number (Base) 458-88-8 5985-99-9

Molecular Formula CsH17N[2] - HBr CsH17N - HBr

Molecular Weight 208.14 g/mol 208.14 g/mol

Melting Point 211 °C (Needles) 211 °C (Needles)

Optical Rotation [a]°D +8.4° (c=4.0, CHCI5) -8.1° (c=4.0, CHCI5)

Solubility Water, Ethanol, Chloroform Water, Ethanol, Chloroform

Natural Abundance Major alkaloid (>90%) Minor trace / Synthetic

Note on Stability: The hydrobromide salt prevents the oxidation and polymerization often

observed in the free base form upon exposure to air and light.

Pharmacology: Stereoselective nNAChR Antagonism

The core pharmacological divergence between the enantiomers lies in their binding affinity to
the nicotinic acetylcholine receptor (hnAChR). Coniine acts as a non-depolarizing
neuromuscular blocker, similar to curare, but with distinct stereoselective kinetics.

Mechanism of Action

Both enantiomers function as competitive antagonists at the postsynaptic nAChR. They bind to
the a-subunits of the receptor, preventing acetylcholine (ACh) from triggering the opening of the
ion channel. This blockade inhibits sodium ion influx, preventing end-plate potential generation

and leading to flaccid paralysis.
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Potency Rank Order

Research utilizing TE-671 cells (expressing human fetal nicotinic neuromuscular receptors) and

mouse bioassays has established a clear potency hierarchy:
Potency: (R)-(-)-coniine > (x)-racemate > (S)-(+)-coniine

The (R)-enantiomer is approximately 1.7x to 2x more potent than the natural (S)-enantiomer.
This stereoselectivity suggests that the spatial arrangement of the propyl group in the (R)-
configuration allows for a tighter fit within the hydrophobic pocket of the nAChR ligand-binding

domain.

Pathway Visualization
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Figure 1: Competitive antagonism of nAChR by Coniine enantiomers. The (R)-isomer exhibits

stronger competitive inhibition.

Toxicology Profile

The toxicological data reinforces the pharmacological findings, with the (R)-enantiomer

demonstrating a lower lethal dose.
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: - Muri lelS)[3]

Compound LD50 (mgl/kg, i.v./bioassay) Relative Toxicity
(R)-(-)-Coniine 7.0 High (Reference)
(x)-Coniine (Racemate) 7.7 High
(S)-(+)-Coniine 12.1 Moderate

Clinical Implications:
o Respiratory Failure: Death results from paralysis of the diaphragm.

» Teratogenicity: Coniine is a known teratogen (causing arthrogryposis in livestock).[3] The
specific stereoselective contribution to teratogenicity remains an active area of investigation,
though both isomers cross the placental barrier.

Experimental Protocols
Protocol A: Synthesis and Isolation of Coniine
Hydrobromide

Target: Conversion of free base to stable HBr salt for analysis.

Materials:

Coniine free base (racemic or enantiopure)[1]

Hydrobromic acid (48% aq)

Ethanol (absolute)

Diethyl ether
Methodology:

» Dissolution: Dissolve 1.0 g of Coniine free base in 10 mL of absolute ethanol.
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e Neutralization: Add 48% HBr dropwise with constant stirring. Monitor pH until neutral (pH
~7.0).

o Validation: Use wet pH paper; avoid excess acid to prevent hygroscopic product formation.

o Evaporation: Concentrate the solution under reduced pressure (rotary evaporator) at 40°C to
yield a crude solid.

e Recrystallization:

o Dissolve crude solid in minimal hot ethanol.

o Add diethyl ether dropwise until slight turbidity is observed.

o Cool to 4°C overnight to induce crystallization.
« Filtration: Collect needles via vacuum filtration. Wash with cold ether.
e Characterization:

o Melting Point Check: Target 211°C.

o Optical Rotation: Verify [a]D matches the specific enantiomer target (see Table 1).

Protocol B: Chiral Resolution (Validation of Purity)

Target: Confirming enantiomeric excess (ee) of the synthesized salt.

Workflow:

Derivatization: Convert HBr salt back to free base using 1M NaOH, extract into CHzCl-.

Column: Chiralcel OD-H or equivalent polysaccharide-based stationary phase.

Mobile Phase: Hexane:lsopropanol:Diethylamine (90:10:0.1).

Detection: UV at 254 nm (if derivatized with benzoyl chloride) or Refractive Index (RI) for
native alkaloid.
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Implications for Drug Development

The distinct activity profile of (R)-(-)-coniine highlights the critical importance of chiral switching

in drug design.

Safety Margin: Using pure (S)-coniine (if therapeutic) would offer a wider safety margin than
the racemate.

Potency Optimization: If NnAChR blockade is the desired therapeutic endpoint (e.g., in
controlled muscle relaxation), the (R)-isomer provides higher efficacy at lower doses.

Forensic Analysis: In forensic toxicology, distinguishing between accidental ingestion (plant
material, high S ratio) and malicious poisoning (synthetic racemate or pure R) requires chiral
separation capabilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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